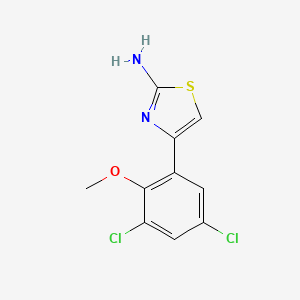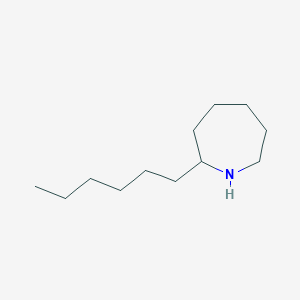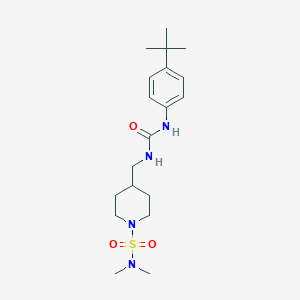
4-((3-(4-(tert-butil)fenil)ureido)metil)-N,N-dimetilpiperidina-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a tert-butyl group
Aplicaciones Científicas De Investigación
4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(tert-butyl)aniline with an isocyanate to form the corresponding urea derivative. This intermediate is then reacted with N,N-dimethylpiperidine-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Mecanismo De Acción
The mechanism of action of 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3-(4-methylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
- 4-((3-(4-ethylphenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
Uniqueness
The presence of the tert-butyl group in 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide imparts unique steric and electronic properties, distinguishing it from similar compounds. This can affect its reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3S/c1-19(2,3)16-6-8-17(9-7-16)21-18(24)20-14-15-10-12-23(13-11-15)27(25,26)22(4)5/h6-9,15H,10-14H2,1-5H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEPFPICANHGCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
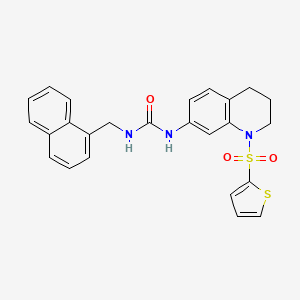
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2373711.png)
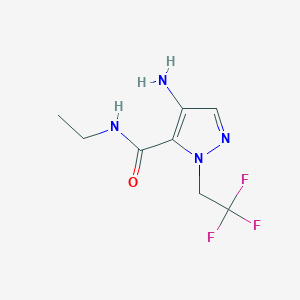



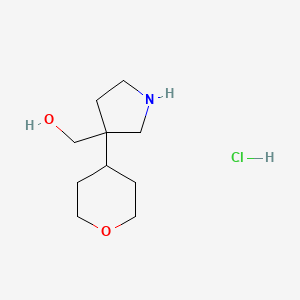
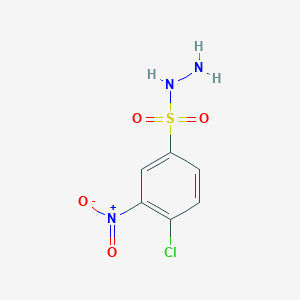
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2373721.png)
